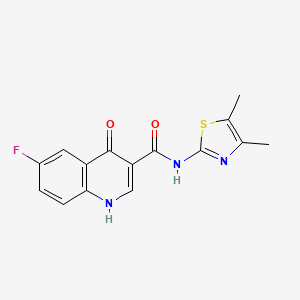

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC9747955

Molecular Formula: C15H12FN3O2S

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FN3O2S |

|---|---|

| Molecular Weight | 317.3 g/mol |

| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21) |

| Standard InChI Key | GJWVNNAUGOVSEV-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula, C₁₅H₁₂FN₃O₂S, corresponds to a molecular weight of 317.3 g/mol. Key structural elements include:

-

Quinoline Core: A bicyclic aromatic system with a hydroxyl group at position 4 and fluorine at position 6.

-

Thiazole Moiety: A 4,5-dimethyl-substituted thiazole ring connected via a carboxamide bond at position 3 of the quinoline.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

| SMILES | CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |

| InChIKey | GJWVNNAUGOVSEV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 102 Ų (calculated) |

The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding with biological targets .

Synthetic Pathways and Analogous Compounds

Gould-Jacobs Cyclization

Quinoline derivatives are often synthesized via the Gould-Jacobs reaction, a cyclization method involving ethoxymethylenemalonate intermediates . For example:

-

Aniline Condensation: Substituted anilines react with diethyl ethoxymethylenemalonate to form intermediates.

-

Cyclization: Heating in diphenyl ether yields 4-oxo-1,4-dihydroquinoline-3-carboxylates.

-

Hydrolysis and Coupling: Base hydrolysis produces carboxylic acids, which are then coupled with amines using HATU/DIPEA to form carboxamides .

Table 2: IC₅₀ Values of Analogous Quinoline Carboxamides

| Compound | R₁ | R₂ | IC₅₀ (nM) |

|---|---|---|---|

| 10d | Cl | 2-CH₃ | 69 ± 0.02 |

| 10i | Cl | 4-isoPr | 36 ± 0.01 |

| 10l | F | 3-CH₃ | 317 ± 0.01 |

These analogs highlight the impact of substituents on activity, with electron-withdrawing groups (e.g., Cl) enhancing potency .

Biological Activity and Mechanistic Hypotheses

Putative Targets

-

Kinases: The compound’s planar quinoline core may intercalate into ATP-binding pockets of kinases.

-

Topoisomerases: Quinoline derivatives often inhibit topoisomerase I/II, causing DNA damage .

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

-

clogP: Estimated at 2.1 (moderate lipophilicity).

-

Aqueous Solubility: Low (∼10 µM at pH 7.4) due to aromatic stacking .

Metabolic Stability

Fluorine reduces oxidative metabolism, while the hydroxyl group may undergo glucuronidation.

Research Gaps and Future Directions

Priority Studies

-

Synthesis Optimization: Scale-up using flow chemistry or microwave-assisted synthesis.

-

In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and kinase inhibition panels.

-

Mechanistic Studies: Proteomic profiling to identify binding partners.

Structural Modifications

-

Thiazole Substitution: Introduce heteroatoms (e.g., N-methyl) to modulate solubility.

-

Quinoline Functionalization: Explore 7- or 8-position substitutions for enhanced selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume